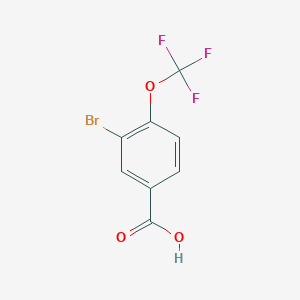

3-Bromo-4-(trifluoromethoxy)benzoic acid

概要

説明

3-Bromo-4-(trifluoromethoxy)benzoic acid is a chemical compound that is part of a broader class of brominated and trifluoromethoxy-substituted benzoic acids. These compounds are of interest due to their potential applications in various fields, including organic synthesis, materials science, and as intermediates for pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures starting from different substituted benzenes or benzoic acids. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through bromination, oxidation, and esterification starting from vanillin . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives starts from nitro derivatives, which are reduced to anilines, followed by conversion to bromides and subsequent reactions . These methods could potentially be adapted for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the X-ray structure of 3-SF5-C6H4-COOH provides insights into the arrangement of substituents around the benzoic acid core . Additionally, Density Functional Theory (DFT) studies on 4-bromo-3-(methoxymethoxy) benzoic acid reveal molecular parameters, reactivity descriptors, and the influence of solvents on these properties . These studies can inform the expected molecular structure and electronic properties of 3-Bromo-4-(trifluoromethoxy)benzoic acid.

Chemical Reactions Analysis

The reactivity of bromo- and trifluoromethoxy-substituted benzoic acids can be quite diverse. For example, 4-carbazolyl-3-(trifluoromethyl)benzoic acid has been used as a photocatalyst in the reduction of carbon-halogen bonds . The presence of bromo and trifluoromethoxy groups can also facilitate the formation of organometallic intermediates, as seen with 1-bromo-3,5-bis(trifluoromethyl)benzene . These reactions highlight the potential of 3-Bromo-4-(trifluoromethoxy)benzoic acid to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethoxy-substituted benzoic acids are influenced by their substituents. The trifluoromethoxy group is known for its electron-withdrawing nature, which can affect the acidity of the benzoic acid and its reactivity towards nucleophiles. The presence of a bromine atom can make the compound amenable to further functionalization through nucleophilic aromatic substitution or via coupling reactions. The vibrational analysis and chemical reactivity descriptors of similar compounds have been determined using DFT, providing a basis for predicting the behavior of 3-Bromo-4-(trifluoromethoxy)benzoic acid .

科学的研究の応用

Synthesis of Aromatic Compounds : One significant application of 3-Bromo-4-(trifluoromethoxy)benzoic acid is in the synthesis of aromatic compounds. It is used to generate phenyllithium intermediates, which are essential in the creation of various organofluorine compounds (Schlosser & Castagnetti, 2001).

Chemical Reactivity Analysis : In the field of computational chemistry, derivatives of 3-Bromo-4-(trifluoromethoxy)benzoic acid, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been studied using Density Functional Theory (DFT) for their structural and molecular parameters, reactivity descriptors, and non-linear optical properties (Yadav et al., 2022).

Studying Chemical Oscillations : Research on the bromination and oxidation of derivatives of 3-Bromo-4-(trifluoromethoxy)benzoic acid has contributed to the understanding of transient chemical oscillations in certain reactions (Bell & Wang, 2015).

Development of Bioactive Molecules : It has been used in creating bioactive molecules, such as isocoumarins, demonstrating its potential in pharmaceutical and biological research (Zhou et al., 2020).

Lanthanide Coordination Compounds : Derivatives of 3-Bromo-4-(trifluoromethoxy)benzoic acid are used in synthesizing lanthanide coordination compounds, influencing their photophysical properties (Sivakumar et al., 2010).

Synthesis of Organic Fluorine Compounds : This compound is a key intermediate in the synthesis of various organofluorine compounds, showcasing its versatility in chemical synthesis (Castagnetti & Schlosser, 2001).

Synthesis of Aniline Derivatives : It is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives, highlighting its role in producing synthetic building blocks for new pharmaceuticals and functional materials (Feng & Ngai, 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZJKGGHTKIIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604487 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethoxy)benzoic acid | |

CAS RN |

85373-96-2 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)